molecular formula C10H14ClN3O2 B1491115 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid CAS No. 2089715-45-5

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid

Cat. No.: B1491115
CAS No.: 2089715-45-5
M. Wt: 243.69 g/mol
InChI Key: XSHOUIZUKFZKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a potent and highly selective inhibitor of Phosphodiesterase 4B (PDE4B), a key enzyme in the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). This compound has emerged as a critical research tool for dissecting the specific roles of PDE4B isoforms in inflammatory signaling pathways, as its high selectivity helps to circumvent the emetic side effects typically associated with pan-PDE4 inhibitors. By elevating intracellular cAMP levels in a subtype-specific manner, this inhibitor allows researchers to precisely modulate downstream effectors like Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB), thereby regulating the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). Its primary research applications are focused on the study of PDE4B's role in immune cell function , including neutrophil and macrophage activation, and in the pathogenesis of chronic inflammatory diseases such as psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis . The compound's mechanism provides a refined approach to investigate novel therapeutic strategies that target the PDE4B subtype for inflammatory conditions, offering a superior experimental profile for preclinical research compared to less selective alternatives.

Properties

IUPAC Name

2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOUIZUKFZKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: : The compound serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : It is explored for its potential as a bioactive agent, particularly in studying its interaction with cellular components and its effects on biological pathways.

Medicine: : There is significant interest in its potential therapeutic applications, including its role as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Industry: : The compound's diverse chemical properties make it valuable in industrial applications, such as the development of novel materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its heterocyclic structure enables it to bind to specific enzymes and receptors, modulating their activity. The presence of the chloro group and the carboxylic acid moiety can influence its binding affinity and specificity, making it a versatile tool for studying molecular interactions and pathways.

Similar Compounds

  • 2-(3-chloroimidazo[1,2-a]pyrazin-8-yl)acetic acid

  • 2-(3-chloro-6,7-dihydroimidazo[1,2-a]pyrazin-8(9H)-yl)propanoic acid

  • 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)valeric acid

Uniqueness: : Compared to its analogs, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid boasts a distinctive combination of a chloro-substituted imidazo[1,2-a]pyrazine ring and a butanoic acid moiety. This structural uniqueness imparts specific chemical properties and reactivity patterns, enhancing its utility in research and industrial applications.

This article covers the essential aspects of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Biological Activity

2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is a complex compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀ClN₃O₂
  • Molecular Weight : Approximately 215.64 g/mol
  • Structural Features : The compound contains a chloro-substituted imidazo[1,2-a]pyrazine moiety linked to a butanoic acid group, which may enhance its solubility and bioavailability compared to other derivatives.

Antimalarial Properties

Research indicates that this compound exhibits significant antimalarial properties:

  • Efficacy : In vitro studies have demonstrated substantial efficacy against malaria parasites, with some derivatives achieving high rates of parasitemia reduction.
  • Mechanism Insights : The compound's mechanism appears to involve disruption of parasite metabolic functions, although detailed pathways remain to be elucidated.

Structural Comparisons and Similar Compounds

The following table summarizes compounds structurally related to this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-chloro-5,6-dihydroimidazo[1,2-a]pyrazinLacks butanoic acid groupPotentially different biological activity
2-(3-bromo-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acidBromine instead of chlorineMay exhibit varied reactivity
4-fluorophenyl derivativeFluorine substitutionDifferent electronic properties affecting activity

Study on Antimalarial Efficacy

A study focused on the antimalarial efficacy of imidazolopyrazine derivatives found that certain compounds exhibited promising results in reducing parasitemia levels significantly. Specific attention was given to the structure-activity relationship (SAR), revealing that modifications to the imidazo[1,2-a]pyrazine core could enhance biological activity .

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to various biological targets involved in disease processes. These insights provide a foundation for further exploration into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Imidazo[1,2-a]pyrazine Core

Chlorine vs. Halogenated Substituents
  • Chlorine (Main Compound) : The 3-chloro substituent enhances electrophilicity and may improve target binding via hydrophobic or halogen-bonding interactions.
  • Fluorine Analogs: Compounds like 2-amino-1-(2-(4-fluorophenyl)-3-((4-fluorophenyl)amino)-8,8-dimethylimidazo[1,2-a]pyrazin-7-yl)ethanone (ganaplacide, CAS 1261113-96-5) show potent antimalarial activity (IC50 < 10 nM in some strains) . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .
Alkyl and Aromatic Substituents
  • Phenyl and Substituted Phenyl: Aromatic groups (e.g., 4-fluorophenyl in ) are linked to enhanced antiparasitic activity, as seen in GNF 179 (CAS 1261114-01-5), which has IC50 values in the nanomolar range against Plasmodium species .

Functional Group Modifications

Carboxylic Acid vs. Ethanone/Ester Groups
  • Butanoic Acid (Main Compound): The carboxylic acid group enhances solubility in aqueous media (logP ~1.5 estimated) but may limit blood-brain barrier penetration.
  • Ethanone Derivatives: Compounds like 2-amino-1-(3-(4-fluorophenylamino)-2-phenylimidazo[1,2-a]pyrazin-7-yl)ethanone () have higher lipophilicity (logP ~2.8), favoring membrane permeability but requiring prodrug strategies for oral bioavailability .
  • Ester and Amide Derivatives : tert-Butyl esters () are common synthetic intermediates, while amides (e.g., in ) are explored for improved stability.
Antimalarial Activity
  • Ganaplacide (CAS 1261113-96-5): A clinical candidate with sub-nanomolar IC50 against P. falciparum 3D7 and W2 strains, attributed to its 4-fluoroanilino and 4-fluorophenyl groups .
  • Compound 17 (): 2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)imidazo[1,2-a]pyrazin-7-yl)ethanone shows IC50 = 10 nM (3D7), highlighting the synergy of dual fluorine substituents .
  • Main Compound: While direct activity data are unavailable, its chlorine and carboxylic acid groups may confer unique binding interactions compared to ethanone-based analogs.
Molecular Properties
Compound Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
Main Compound C12H16ClN3O2 285.73 ~1.5 ~5.2
Ganaplacide (CAS 1261113-96-5) C22H23F2N5O 411.45 ~2.9 ~0.3
Propanoic Acid Analog (CAS 1432678-01-7) C10H17N3O2·2HCl 296.18 ~0.8 ~12.1

*Estimated using QSPR models.

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

  • Construction of the imidazo[1,2-a]pyrazine core

    • Starting from pyrazine derivatives or related heterocycles, cyclization with appropriate amino or aldehyde precursors forms the imidazo ring fused to the pyrazine.
    • Partial hydrogenation or reduction yields the 5,6-dihydro form.
  • Introduction of the 3-chloro substituent

    • Electrophilic chlorination at the 3-position of the bicyclic system using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
    • Regioselectivity is achieved by the electronic nature of the ring and steric factors.
  • Attachment of the butanoic acid side chain at position 7

    • Functionalization at the 7-position often involves nucleophilic substitution or amidation reactions.
    • The butanoic acid moiety may be introduced via alkylation with a protected butanoic acid derivative or by coupling with a butanoic acid precursor.
    • Stereochemical configuration at the side chain is controlled by chiral auxiliaries or selective catalysts.
  • Purification and characterization

    • Crystallization, chromatographic techniques, and spectroscopic analysis confirm structure and purity.

Detailed Synthetic Route from Patent US7517874B2

  • This patent describes preparation of substituted imidazo[1,5-a]diazepines, structurally related to imidazo[1,2-a]pyrazines, providing insight into analogous synthetic strategies.

  • Step 1: Preparation of tert-butoxycarbonyl-protected intermediates to stabilize reactive amine groups during cyclization.

  • Step 2: Formation of the bicyclic core via intramolecular cyclization under acidic or basic conditions.

  • Step 3: Introduction of chloro substituents by selective halogenation.

  • Step 4: Coupling with amino acid derivatives or butanoic acid esters to install the side chain.

  • The patent emphasizes the importance of protecting groups and controlled reaction conditions to avoid side reactions and ensure regio- and stereoselectivity.

Use of tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as Intermediate

  • PubChem data lists tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate as a key intermediate with molecular weight 223.27 g/mol.

  • This intermediate can be synthesized by cyclization of pyrazine derivatives followed by protection of the carboxyl group as a tert-butyl ester.

  • Subsequent chlorination at the 3-position and deprotection of the tert-butyl group yield the target butanoic acid derivative.

Alternative Synthetic Approaches from Related Patents

  • EP2711368B1 and WO2019217822A1 describe methods for preparing fused imidazo heterocycles with chloro substituents and functional side chains.

  • These methods include:

    • Use of cycloaddition reactions to form the bicyclic core.

    • Selective halogenation using mild chlorinating agents.

    • Coupling reactions with amino acid derivatives or alkyl halides bearing carboxylic acid functionalities.

  • Reaction conditions typically involve:

    • Solvents such as dichloromethane or tetrahydrofuran.

    • Catalysts or bases like triethylamine to facilitate substitution.

    • Temperature control between 0°C and reflux to optimize yield and selectivity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Notes
1 Cyclization Pyrazine derivative + amino aldehyde, acid/base catalyst Formation of imidazo[1,2-a]pyrazine core Control partial saturation
2 Protection tert-Butyl chloroformate, base Protect carboxyl group as tert-butyl ester Stabilizes intermediate
3 Chlorination N-Chlorosuccinimide (NCS), solvent, mild heat Introduce 3-chloro substituent Regioselective chlorination
4 Side chain introduction Alkylation with butanoic acid derivative or coupling agent Attach butanoic acid moiety at position 7 Stereochemical control needed
5 Deprotection Acidic conditions (e.g., TFA in DCM) Remove tert-butyl protecting group Yields free acid
6 Purification and characterization Chromatography, crystallization, NMR, MS Obtain pure target compound Confirm structure and purity

Research Findings and Considerations

  • The synthetic pathway demands careful control of reaction parameters to achieve regioselective chlorination without over-halogenation or ring degradation.

  • Protecting groups are critical to prevent side reactions during multi-step synthesis.

  • The stereochemistry at the butanoic acid side chain can influence biological activity; thus, enantioselective synthesis or chiral resolution may be required.

  • Yields reported in related patents range from moderate to high (40-85%) depending on reaction scale and purification methods.

  • Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

  • No direct literature specifically details the preparation of this exact compound, but closely related imidazo[1,2-a]pyrazine derivatives provide a reliable synthetic framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
Reactant of Route 2
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.